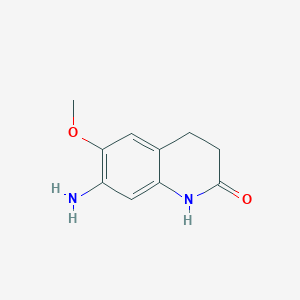
4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile
Vue d'ensemble
Description
“4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” is a chemical compound with the CAS Number: 1156903-10-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 4-(6-amino-2-oxo-3,4-dihydro-1(2H)-quinolinyl)butanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3O/c14-7-1-2-8-16-12-5-4-11(15)9-10(12)3-6-13(16)17/h4-5,9H,1-3,6,8,15H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities . For instance, certain 6-amino-indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, particularly against RNA viruses.
Anti-HIV Activity
The structural similarity of indole derivatives to compounds with known anti-HIV activity implies that “4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” could be explored for its efficacy against HIV-1 and HIV-2 strains. Previous studies have synthesized related compounds that inhibited HIV replication in acutely infected cells .
Anticancer Potential
Indole derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer) . The compound could be investigated for similar therapeutic applications.
Antimicrobial and Antibacterial Properties
Indole derivatives are known for their broad-spectrum antimicrobial and antibacterial properties . They have been used to treat infectious diseases, and their efficacy against drug-resistant strains is of particular interest in the development of new antibiotics .
Anti-Inflammatory and Analgesic Effects
The indole nucleus is present in many anti-inflammatory and analgesic drugs. Research into indole derivatives has revealed their potential to reduce inflammation and pain, which could be applicable to “4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” as well .
Neuroprotective and Cognitive Enhancing Activities
Indole derivatives have shown promise in neuroprotection and cognitive enhancement. They may offer therapeutic benefits for neurodegenerative diseases and cognitive disorders, making them a target for further research in these areas .
Agricultural Applications
Some indole derivatives have been investigated for their use as herbicides. The compound could be modified to enhance its herbicidal properties, providing a new tool for weed control in agriculture .
Antioxidant Properties
Indoles have demonstrated antioxidant properties , which are crucial in combating oxidative stress-related diseases. The compound could be studied for its potential to protect cells from oxidative damage .
Propriétés
IUPAC Name |
4-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-1-2-8-16-12-5-4-11(15)9-10(12)3-6-13(16)17/h4-5,9H,1-3,6,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKLOALMVWSCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



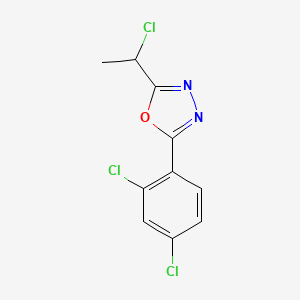
amine](/img/structure/B1517902.png)
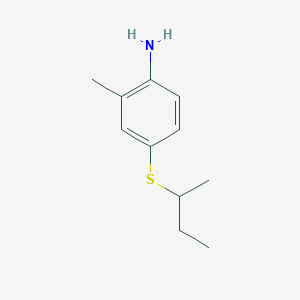


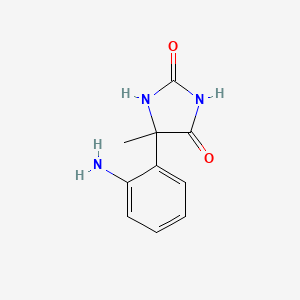
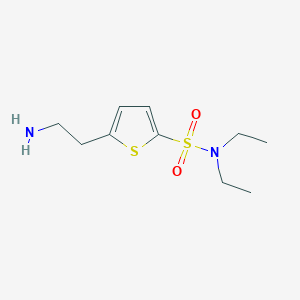
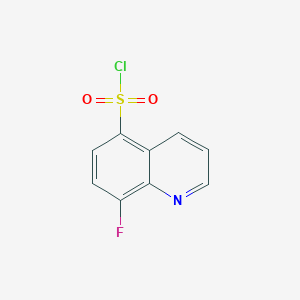

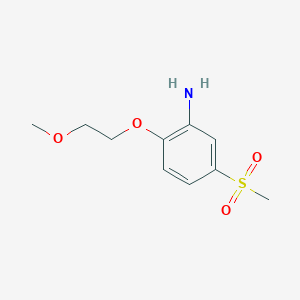
![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)

![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)
